molecular formula C26H44O2 B14762693 19-nor-Alfacalcidol

19-nor-Alfacalcidol

Cat. No.: B14762693
M. Wt: 388.6 g/mol
InChI Key: NYQHPFXMRLDIFK-IBNJLFTJSA-N
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Description

19-nor-Alfacalcidol is a synthetic analogue of vitamin D, specifically designed to mimic the biological effects of the natural hormone. It is structurally similar to alfacalcidol but lacks the carbon atom at the 19th position, which distinguishes it from other vitamin D analogues. This compound plays a crucial role in calcium homeostasis and bone metabolism, making it valuable in the treatment of various bone-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-nor-Alfacalcidol typically begins with vitamin D3 as the raw material. The process involves several key steps, including the removal of trans-isomer impurities through a Diels-Alder reaction, followed by refining and purification using preparative high-pressure liquid chromatography. The reaction conditions are moderate, and the yield is high, with the purity of this compound reaching up to 99.5% .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of advanced purification techniques to ensure high purity and yield. The production methods are designed to be efficient and cost-effective, making the compound accessible for medical and research purposes .

Chemical Reactions Analysis

Types of Reactions: 19-nor-Alfacalcidol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include maleic anhydride, sodium hydrate, and anhydrous alcohol. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results .

Major Products Formed: The major products formed from these reactions include high-purity this compound and its derivatives. These products are used in various applications, including medical treatments and scientific research .

Scientific Research Applications

19-nor-Alfacalcidol has a wide range of scientific research applications. In chemistry, it is used to study the effects of vitamin D analogues on calcium homeostasis and bone metabolism. In biology, it is used to investigate the role of vitamin D in cell differentiation and proliferation. In medicine, this compound is used to treat conditions such as osteoporosis, chronic renal failure, and hypoparathyroidism. Additionally, it has applications in the treatment of certain types of rickets and osteomalacia .

Mechanism of Action

The mechanism of action of 19-nor-Alfacalcidol involves its conversion to the active form of vitamin D in the liver. This active form then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. The activation of VDR leads to increased calcium absorption from the gut, reduced parathyroid hormone levels, and improved bone mineralization .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 19-nor-Alfacalcidol include alfacalcidol, calcitriol, paricalcitol, and doxercalciferol. These compounds are also vitamin D analogues used in the treatment of bone-related disorders .

Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which lacks the carbon atom at the 19th position. This structural difference results in distinct biological effects, such as reduced calcemic activity, making it a safer option for patients with conditions like chronic renal failure and osteoporosis .

Properties

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

5-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

InChI

InChI=1S/C26H44O2/c1-18(2)7-5-8-19(3)24-12-13-25-21(9-6-14-26(24,25)4)11-10-20-15-22(27)17-23(28)16-20/h10-11,18-19,22-25,27-28H,5-9,12-17H2,1-4H3/t19?,22?,23?,24?,25?,26-/m1/s1

InChI Key

NYQHPFXMRLDIFK-IBNJLFTJSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Origin of Product

United States

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